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Compound of Interest

Compound Name:

N,N-

Dimethylcyclopropanecarboxamid

e

Cat. No.: B099434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
Dimethylcyclopropanecarboxamide (C₆H₁₁NO), a valuable building block in organic

synthesis and drug discovery. This document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural

features. The information is presented to assist in the identification, characterization, and

quality control of this compound in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N,N-
Dimethylcyclopropanecarboxamide. Data is compiled from publicly available spectral

databases and predictive models based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.90 Singlet 6H N-CH₃

~1.50 Multiplet 1H CH (cyclopropyl)

~0.85 Multiplet 2H CH₂ (cyclopropyl)

~0.70 Multiplet 2H CH₂ (cyclopropyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~173 C=O (amide)

~37 N-CH₃

~15 CH (cyclopropyl)

~8 CH₂ (cyclopropyl)

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2980-2850 Medium C-H stretch (alkyl)

~1645 Strong C=O stretch (amide)

~1410 Medium CH₂ scissoring (cyclopropyl)

~1260 Medium C-N stretch

MS (Mass Spectrometry) Data[1]
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity Assignment

113 Moderate [M]⁺ (Molecular Ion)

85 Moderate [M - CO]⁺

72 Strong [M - C₃H₅]⁺ or [C₄H₈NO]⁺

69 High [C₄H₅O]⁺

58 High [C₃H₈N]⁺

41 High
[C₃H₅]⁺ (Cyclopropyl or Allyl

Cation)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a typical laboratory setting and may require optimization based on

the specific instrumentation used.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of N,N-Dimethylcyclopropanecarboxamide into a clean,

dry vial.[1][2][3]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][3][4]

Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample

can be briefly sonicated.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]

Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

Data Acquisition (¹H and ¹³C NMR):
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Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according

to the manufacturer's guidelines.

Introduce the sample into the NMR magnet.

Lock onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon. A larger number of scans will be required

due to the low natural abundance of ¹³C.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent

(e.g., isopropanol) and allowing it to dry completely.

Place a small drop of neat N,N-Dimethylcyclopropanecarboxamide directly onto the

center of the ATR crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of N,N-Dimethylcyclopropanecarboxamide (approximately 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]

Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

Set up the Gas Chromatograph (GC) with an appropriate capillary column (e.g., a nonpolar

DB-5ms or a similar phase).

Establish the GC method parameters, including injector temperature (e.g., 250 °C), oven

temperature program (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min), and carrier gas flow

rate (e.g., helium at 1 mL/min).

Set the Mass Spectrometer (MS) parameters, including ionization mode (Electron Ionization

at 70 eV), mass range (e.g., m/z 35-300), and scan speed.

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

The GC will separate the components of the sample, and the eluting compounds will be

introduced into the MS for ionization and mass analysis.

The data system will record the mass spectrum of the compound as it elutes from the GC

column.

Visualizations
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The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

structural relationships of the signals.
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Caption: Workflow for the spectroscopic analysis of N,N-Dimethylcyclopropanecarboxamide.

Caption: Correlation of spectroscopic signals to the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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